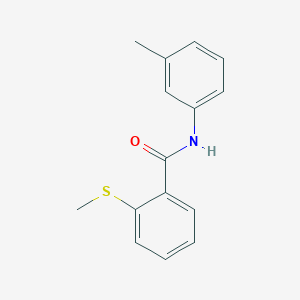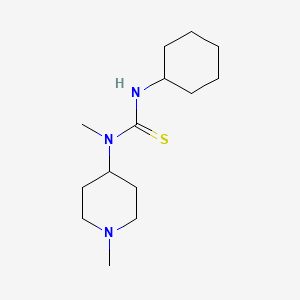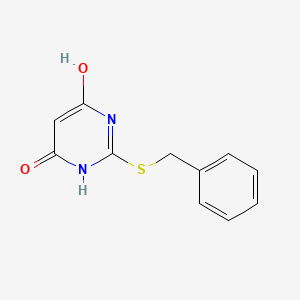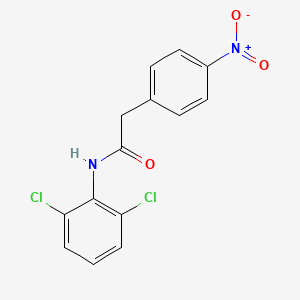![molecular formula C16H15ClN4O3 B5876579 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate, also known as CTCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of hydrazine, and its unique structure has led to investigations of its synthesis, mechanism of action, and potential uses.
Mécanisme D'action
The mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate reduces tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its high potency and specificity for its target enzymes and signaling pathways. This makes it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Orientations Futures
For research on 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate and its potential targets in various biological processes. Finally, the development of new synthesis methods for 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate may lead to improved yields and purity, allowing for further investigation of its potential applications.
Méthodes De Synthèse
The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl hydrazine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of pure 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate.
Applications De Recherche Scientifique
4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been investigated for its potential as an anti-cancer agent. Studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-14-8-10(9-20-21-16(18)19)6-7-13(14)24-15(22)11-4-2-3-5-12(11)17/h2-9H,1H3,(H4,18,19,21)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOBJIABFDFODS-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)



![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)

![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)


![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)

![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)